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Compound of Interest

Compound Name: 4-Benzyloxy-2-nitrotoluene

Cat. No.: B015661

Technical Guide: 4-Benzyloxy-2-nitrotoluene

CAS Number: 24239-67-6

This technical guide provides a comprehensive overview of 4-Benzyloxy-2-nitrotoluene, a key
chemical intermediate. It is intended for researchers, scientists, and professionals involved in
organic synthesis and drug development. This document outlines the compound's
physicochemical properties, detailed synthetic protocols, and its potential applications in
medicinal chemistry.

Physicochemical and Spectroscopic Data

The quantitative data for 4-Benzyloxy-2-nitrotoluene are summarized in the tables below.
While specific experimental data for some properties are not readily available in the literature,
data for its isomers are provided for context.

Table 1: General and Physicochemical Properties
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Property Value Source
CAS Number 24239-67-6 [1]
Molecular Formula C14H13NOs [1]
Molecular Weight 243.26 g/mol [1]
MDL Number MFCD00100651 [1]
Data not available. For
] ] comparison, the melting point
Melting Point ) )
of the isomeric 6-Benzyloxy-2-
nitrotoluene is 61-63 °C.[2]
Data not available. For
Boiling Point comparison, the boiling point
of 4-nitrotoluene is 238.3 °C.[3]
N Soluble in Dimethylformamide
Solubility
(DMF).
Table 2: Computational Chemistry Data
Property Value Source
Topological Polar Surface Area
52.37 A2 [4]
(TPSA)
logP (octanol-water partition
o 3.48222 [4]
coefficient)
Hydrogen Bond Acceptors 3 [4]
Hydrogen Bond Donors 0 [4]
Rotatable Bonds 4 [4]

Table 3: Spectroscopic Data Summary
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. Data Availability and
Technique Source
Expected Features

Spectra are available in online
databases. Expected signals
would include those for the

) methyl carbon, aromatic
13C Nuclear Magnetic

carbons (with shifts influenced [1]
Resonance (NMR)

by the nitro and benzyloxy
substituents), the benzylic
methylene carbon, and the

carbons of the benzyl ring.

Vapor phase IR spectra are
available. Characteristic
absorption bands would be
expected for the nitro group
Infrared (IR) Spectroscopy (asymmetric and symmetric [1][5]
stretching), aromatic C-H
stretching, C-O-C ether
linkage, and C=C aromatic ring

stretching.

Gas chromatography-mass
spectrometry (GC/MS) data is
available. The molecular ion

peak would be expected at m/z

Mass Spectrometry (MS) ] [1]

= 243. Fragmentation patterns
would likely involve the loss of

the benzyl group or parts of

the nitro group.

Experimental Protocols

A detailed experimental protocol for the synthesis of 4-Benzyloxy-2-nitrotoluene is not
explicitly published. However, a reliable synthesis can be projected based on the well-
established Williamson ether synthesis, adapting a procedure for the closely related isomer, 6-
Benzyloxy-2-nitrotoluene.[2]
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Proposed Synthesis of 4-Benzyloxy-2-nitrotoluene via
Williamson Ether Synthesis

Reaction Scheme:

Reactants

Reagents & Conditions

K2COs (anhydrous) Williamson Ether Synthesis .
DMF, 90 °C, 3 hr g 4-Benzyloxy-2-nitrotoluene

4-Methyl-3-nitrophenol

Benzyl Chloride

Click to download full resolution via product page
Caption: Proposed synthesis of 4-Benzyloxy-2-nitrotoluene.

Materials:

4-Methyl-3-nitrophenol

» Benzyl chloride

e Anhydrous potassium carbonate (K2COs)
o Dimethylformamide (DMF)

e 1 N Sodium hydroxide (NaOH) solution
 Diethyl ether

e Anhydrous sodium sulfate (Na2S0a4)

e Methanol

e Toluene
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Procedure:

e Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux
condenser, combine 4-Methyl-3-nitrophenol (1.0 eq), benzyl chloride (1.1 eq), and anhydrous
potassium carbonate (1.0 eq) in dimethylformamide (DMF).

e Reaction: Heat the stirred mixture to 90 °C for approximately 3 hours. The progress of the
reaction can be monitored by thin-layer chromatography (TLC).

o Workup: After the reaction is complete, cool the mixture to room temperature. Remove the
bulk of the DMF using a rotary evaporator.

o Extraction: Pour the resulting oily residue into a 1 N sodium hydroxide solution. Extract the
agueous mixture with diethyl ether (3 times).

» Drying and Evaporation: Combine the organic extracts and dry them over anhydrous sodium
sulfate. Filter the drying agent and evaporate the solvent to yield the crude product.

 Purification: Recrystallize the crude solid from methanol to obtain pure 4-Benzyloxy-2-
nitrotoluene.

Role in Drug Discovery and Development

4-Benzyloxy-2-nitrotoluene is a valuable building block in medicinal chemistry, primarily due
to the presence of the "benzyloxy" pharmacophore. This moiety is found in a variety of
biologically active molecules, including inhibitors of key enzymes such as monoamine oxidase
(MAO) and various protein kinases.

The nitro group on the toluene ring is a versatile functional group that can be readily reduced to
an amine. This amine can then be used in a variety of coupling reactions to build more complex
molecular architectures, making 4-Benzyloxy-2-nitrotoluene a useful starting material for the
synthesis of compound libraries for drug screening.
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Caption: Role as a medicinal chemistry building block.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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